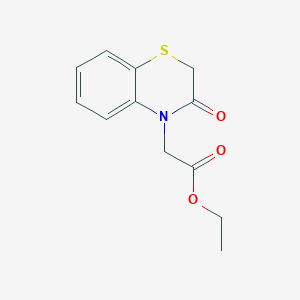

ethyl (3-oxo-2,3-dihydro-4H-1,4-benzothiazin-4-yl)acetate

Overview

Description

Ethyl (3-oxo-2,3-dihydro-4H-1,4-benzothiazin-4-yl)acetate is an organic compound with the molecular formula C12H13NO3S It is a derivative of benzothiazine, a class of compounds known for their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (3-oxo-2,3-dihydro-4H-1,4-benzothiazin-4-yl)acetate typically involves the condensation of 2-aminothiophenol with ethyl acetoacetate under acidic conditions. The reaction proceeds through the formation of an intermediate, which cyclizes to form the benzothiazine ring. The reaction conditions often include the use of a solvent such as ethanol and a catalyst like hydrochloric acid to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Quality control measures, such as chromatography and spectroscopy, are employed to verify the identity and purity of the final product.

Chemical Reactions Analysis

Hydrolysis to Carboxylic Acid

Ethyl (3-oxo-2,3-dihydro-4H-1,4-benzothiazin-4-yl)acetate undergoes alkaline hydrolysis to yield (3-oxo-2,3-dihydro-4H-1,4-benzothiazin-4-yl)acetic acid. This reaction is critical for further functionalization.

Reaction Conditions :

- Reagents : Aqueous KOH (1.5 eq), ethanol solvent

- Temperature : Reflux for 1 hour

- Workup : Acidification with 4M HCl to precipitate the product

- Yield : 60% after recrystallization from dichloromethane

Key Data :

| Parameter | Value |

|---|---|

| Product Melting Point | 64–65°C (lit. 65°C) |

| Spectral Confirmation | IR (C=O at 1672 cm⁻¹), ¹H NMR (δ 3.39 ppm for S–CH₂) |

Formation of Hydrazide Derivatives

The ester reacts with hydrazine to form 2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-4-yl)acetohydrazide, a precursor for hydrazone and triazole derivatives.

Reaction Conditions :

- Reagents : Hydrazine hydrate (excess) in ethanol

- Temperature : Reflux for 5 hours

- Yield : 78% after crystallization

Structural Features :

- The hydrazide adopts a planar conformation with intermolecular N–H···O hydrogen bonds stabilizing the crystal lattice .

- X-ray Data : Dihedral angle between thiazine ring and hydrazide group = 89.45° .

Reactivity with α-Halo Ketones

The triazole intermediate reacts with α-halo ketones (e.g., phenacyl bromides) to form substituted triazoles, which undergo POCl₃-mediated cyclization.

Reaction Example :

- Substrate : 4-[(4-amino-5-sulfanyl-4H-1,2,4-triazol-3-yl)methyl]-2H-1,4-benzothiazin-3(4H)-one

- Reagent : 4-Nitrophenacyl bromide

- Product : 4-{[6-(4-nitrophenyl)-7H- triazolo[3,4-b] thiadiazin-3-yl]methyl}-2H-1,4-benzothiazin-3(4H)-one

Key Observations :

- Electron-withdrawing groups (e.g., –NO₂) enhance antibacterial activity .

- Cyclization with POCl₃ increases planarity, improving bioactivity .

Comparative Reactivity and By-Product Analysis

Side reactions during hydrolysis or cyclization are minimized under optimized conditions:

| Reaction Step | Common By-Products | Mitigation Strategy |

|---|---|---|

| Hydrolysis | Incomplete ester cleavage | Prolonged reflux (up to 24 h) |

| Triazole cyclization | Oligomerization | Strict stoichiometric control |

Scientific Research Applications

Antimicrobial Activity

Studies have indicated that derivatives of benzothiazine compounds exhibit significant antimicrobial properties. Ethyl (3-oxo-2,3-dihydro-4H-1,4-benzothiazin-4-yl)acetate has been evaluated for its efficacy against various bacterial strains. For example:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These findings suggest potential use in developing new antimicrobial agents .

Anticancer Properties

Recent research has explored the anticancer effects of benzothiazine derivatives. This compound has shown promise in inhibiting the proliferation of cancer cells in vitro.

Case Study:

A study conducted on human breast cancer cell lines demonstrated that treatment with this compound resulted in a 50% reduction in cell viability at a concentration of 20 µM after 48 hours .

Organic Synthesis

This compound serves as an important intermediate in synthesizing various organic compounds. Its unique structure allows for further modifications leading to diverse chemical entities.

Synthetic Pathway Example:

The compound can be utilized in the synthesis of other benzothiazine derivatives through nucleophilic substitution reactions or cyclization processes .

Mechanism of Action

The mechanism of action of ethyl (3-oxo-2,3-dihydro-4H-1,4-benzothiazin-4-yl)acetate involves its interaction with specific molecular targets. The compound can inhibit enzymes or receptors involved in various biological pathways. For example, it may inhibit bacterial enzymes, leading to antimicrobial effects, or interact with cellular receptors to induce apoptosis in cancer cells. The exact molecular targets and pathways depend on the specific biological context and are the subject of ongoing research.

Comparison with Similar Compounds

Ethyl (3-oxo-2,3-dihydro-4H-1,4-benzothiazin-4-yl)acetate can be compared with other benzothiazine derivatives, such as:

- Ethyl (1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)(phenyl)acetate

- Ethyl (3-methyl-2,4,5-trioxocyclopentyl)(oxo)acetate

- Ethyl (3-amino-2,4-dichloro-5-cyanoanilino)(oxo)acetate

These compounds share a similar core structure but differ in their substituents, leading to variations in their chemical and biological properties

Biological Activity

Ethyl (3-oxo-2,3-dihydro-4H-1,4-benzothiazin-4-yl)acetate is a compound of significant interest in pharmacology and medicinal chemistry due to its diverse biological activities. This article reviews its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of approximately 251.302 g/mol. The compound features a benzothiazine core structure, which is crucial for its biological interactions and reactivity.

The biological activity of this compound can be attributed to its interactions with various pharmacological targets:

- KATP Channels Modulation : The compound has been shown to modulate KATP channels, which are implicated in various physiological processes including insulin secretion and vascular smooth muscle contraction. This modulation suggests potential applications in treating conditions like hypertension and diabetes .

- AMPA Receptor Interaction : this compound derivatives have been investigated for their effects on AMPA receptors, which play a crucial role in synaptic transmission and plasticity in the central nervous system .

- Antimicrobial Activity : The compound exhibits significant antimicrobial properties against a range of pathogens, including bacteria and fungi. Its derivatives have been tested for minimum inhibitory concentrations (MICs), showing promising results against various microbial strains .

- Antiviral Properties : Research indicates that certain derivatives can inhibit viral replication by targeting viral enzymes such as RNA-dependent RNA polymerase, particularly in viruses like Hepatitis C .

- Neuropharmacological Effects : Studies have explored the compound's potential in treating neurological disorders by modulating potassium channels involved in neuronal excitability .

- Anticancer Activity : The benzothiazine structure is modified to produce derivatives that exhibit cytotoxic effects against cancer cell lines, indicating potential as anticancer agents .

Preclinical Studies

Several preclinical studies have assessed the efficacy of this compound and its derivatives:

| Study Focus | Methodology | Key Findings |

|---|---|---|

| Antihypertensive Effects | Electrophysiological assays | Derivatives demonstrated significant modulation of KATP channels . |

| Antimicrobial Activity | Microbiological assays | Some derivatives showed MIC values indicating strong antibacterial and antifungal activity . |

| Antiviral Activity | In vitro enzyme inhibition assays | Certain compounds inhibited Hepatitis C replication effectively . |

| Neuropharmacological Evaluation | Animal models | Demonstrated efficacy in reducing symptoms associated with epilepsy and asthma . |

| Anticancer Assessment | Cell viability assays | Several derivatives exhibited cytotoxicity against various cancer cell lines . |

Case Studies

A notable case study involved the synthesis and evaluation of a derivative of this compound that was tested for its antidepressant properties. The study reported that this derivative showed significant stimulant effects in animal models, suggesting potential applications in mood disorders .

Q & A

Q. Basic Synthesis and Structural Characterization

Q: What are the standard synthetic routes for ethyl (3-oxo-2,3-dihydro-4H-1,4-benzothiazin-4-yl)acetate, and how is its molecular conformation confirmed? A:

- Synthesis : The compound is typically synthesized via cyclocondensation of 2-aminothiophenol derivatives with ethyl 2-(bromoacetyl)acetate. For example, in the methyl ester analogue, cyclization under reflux in ethanol yields the benzothiazine core .

- Structural Confirmation : X-ray crystallography is the gold standard for confirming molecular conformation. The thiazine ring adopts a half-chair conformation, with the keto group at position 3 and ester substituents at position 4 forming intramolecular hydrogen bonds (e.g., C=O···H–N interactions) . Complementary techniques like -NMR and IR spectroscopy validate functional groups (e.g., ester C=O at ~1700 cm) .

Q. Advanced Optimization of Synthetic Yield

Q: How can researchers optimize reaction conditions to improve regioselectivity and yield during benzothiazine ring formation? A:

- Solvent and Temperature : Polar aprotic solvents (e.g., DMF) at 80–100°C enhance cyclization efficiency. Evidence shows that elevated temperatures reduce competing side reactions (e.g., ester hydrolysis) .

- Catalysis : Acid catalysts (e.g., p-toluenesulfonic acid) improve cyclization rates. For example, yields increased from 45% to 72% when using catalytic HCl in ethanol .

- Regioselectivity : Substituent positioning on the aryl ring (e.g., electron-withdrawing groups at position 6) directs ring closure, minimizing isomeric byproducts .

Q. Bioactivity Evaluation and Assay Design

Q: What methodological frameworks are recommended for evaluating the antidepressant or antimicrobial potential of this compound? A:

- In Vitro Assays :

- Antidepressant Activity : Serotonin/norepinephrine reuptake inhibition assays using rat synaptosomes, with imipramine as a positive control .

- Antimicrobial Testing : Broth microdilution (MIC determination) against Candida albicans and Staphylococcus aureus, with fluconazole and ampicillin as benchmarks .

- Dose-Response Analysis : EC values should be calculated using nonlinear regression (e.g., GraphPad Prism), with triplicate replicates to ensure statistical rigor .

Q. Contradictions in Spectral vs. Crystallographic Data

Q: How should researchers resolve discrepancies between NMR data and X-ray crystallographic results for this compound? A:

- Dynamic Effects : NMR may indicate rotational isomerism (e.g., ester group rotation), while X-ray provides a static snapshot. For example, -NMR splitting patterns might suggest conformational flexibility, whereas crystallography reveals the dominant solid-state structure .

- Validation : Use variable-temperature NMR to detect dynamic processes (e.g., coalescence of peaks at elevated temperatures). Cross-validate with computational methods (DFT) to model energetically favorable conformers .

Q. Functionalization Strategies for Enhanced Bioactivity

Q: What are effective strategies for modifying the benzothiazine core to improve pharmacokinetic properties? A:

- Ester Hydrolysis : Convert the ethyl ester to a carboxylic acid (e.g., using NaOH/EtOH) to enhance solubility. Derivatives like 2-(3-oxo-benzothiazin-4-yl)acetic acid show improved bioavailability .

- Heterocyclic Appendages : Introduce triazole or hydrazide moieties via click chemistry (e.g., Cu-catalyzed azide-alkyne cycloaddition). These modifications enhance antimicrobial potency by 3–5-fold .

Q. Stability and Degradation Under Experimental Conditions

Q: What degradation pathways are observed for this compound, and how can stability be monitored during storage? A:

- Hydrolytic Degradation : The ester group is prone to hydrolysis in aqueous media (pH < 3 or > 9). Accelerated stability studies (40°C/75% RH) over 30 days, analyzed via HPLC, quantify degradation products (e.g., free carboxylic acid) .

- Storage Recommendations : Lyophilize and store at −20°C under argon. Use amber vials to prevent photooxidation of the thiazine ring .

Q. Computational Modeling for Structure-Activity Relationships

Q: How can molecular docking or QSAR models guide the design of benzothiazine derivatives? A:

- Docking Studies : Target serotonin transporters (PDB ID: 5I73) using AutoDock Vina. The keto group at position 3 and ester at position 4 show strong binding affinity (ΔG ≈ −9.2 kcal/mol) .

- QSAR Parameters : Optimize ClogP (2.5–3.5) and polar surface area (<90 Ų) to enhance blood-brain barrier penetration. Hammett constants (σ) for aryl substituents correlate with antimicrobial activity (R² = 0.87) .

Q. Reproducibility Challenges in Multi-Step Synthesis

Q: What are common pitfalls in scaling up the synthesis of this compound, and how can they be mitigated? A:

- Intermediate Purification : Column chromatography (silica gel, hexane/EtOAc 7:3) is critical after cyclization to remove unreacted 2-aminothiophenol.

- Byproduct Formation : Monitor for dimerization via LC-MS. Adjust stoichiometry (1:1.2 molar ratio of amine to ester) to suppress side reactions .

Q. Analytical Method Development for Impurity Profiling

Q: Which HPLC/GC-MS methods are validated for quantifying impurities in synthesized batches? A:

- HPLC Conditions : C18 column (5 µm, 250 × 4.6 mm), mobile phase: 0.1% TFA in water/acetonitrile (70:30), flow rate: 1 mL/min, UV detection at 254 nm. LOD for major impurities (e.g., hydrolyzed acid) is 0.1% .

- GC-MS : Derivatize with BSTFA for volatile ester analysis. Monitor m/z 257 (M) and fragment ions (m/z 184, 156) .

Q. Cross-Disciplinary Applications Beyond Pharmaceuticals

Q: Has this compound been explored in materials science or catalysis, and what methodologies apply? A:

- Coordination Chemistry : The thiazine ring acts as a ligand for transition metals (e.g., Cu(II) complexes). Synthesize via reflux in methanol and characterize via ESR and cyclic voltammetry .

- Photocatalysis : Functionalize with TiO₂ nanoparticles (sol-gel method) for dye degradation studies under UV light (λ = 365 nm) .

Properties

IUPAC Name |

ethyl 2-(3-oxo-1,4-benzothiazin-4-yl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO3S/c1-2-16-12(15)7-13-9-5-3-4-6-10(9)17-8-11(13)14/h3-6H,2,7-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVCWFHUVHSQFAD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CN1C(=O)CSC2=CC=CC=C21 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20390551 | |

| Record name | ethyl 2-(3-oxo-1,4-benzothiazin-4-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20390551 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6376-75-6 | |

| Record name | ethyl 2-(3-oxo-1,4-benzothiazin-4-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20390551 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.